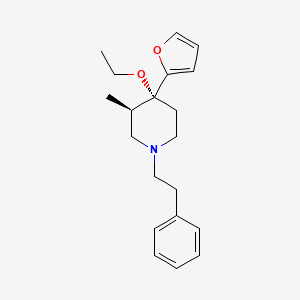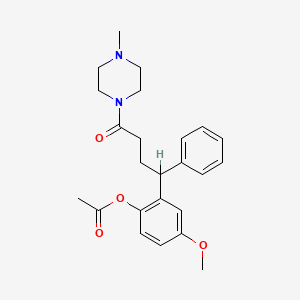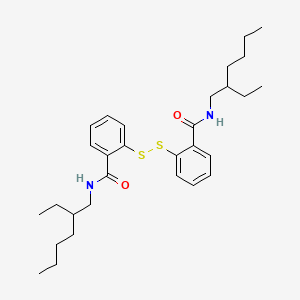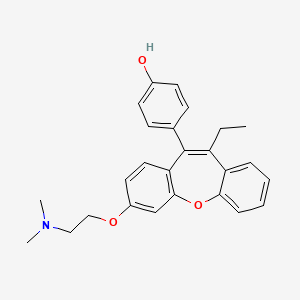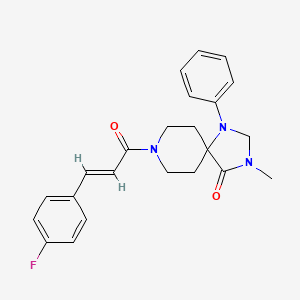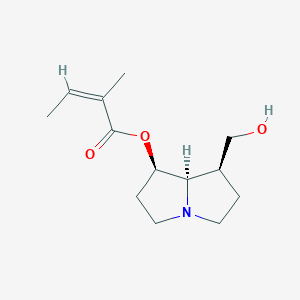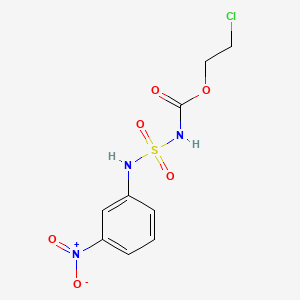
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a nitrophenyl group, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method involves the reaction of 3-nitroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-chloroethyl carbamate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl ester under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Products where the chloroethyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to target proteins, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (((4-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester: Similar structure but with a different position of the nitro group.
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a chloroethyl ester.
Uniqueness
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. The chloroethyl ester moiety also allows for unique substitution reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
116943-51-2 |
|---|---|
Fórmula molecular |
C9H10ClN3O6S |
Peso molecular |
323.71 g/mol |
Nombre IUPAC |
2-chloroethyl N-[(3-nitrophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C9H10ClN3O6S/c10-4-5-19-9(14)12-20(17,18)11-7-2-1-3-8(6-7)13(15)16/h1-3,6,11H,4-5H2,(H,12,14) |
Clave InChI |
YGUWTQATQVLSEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


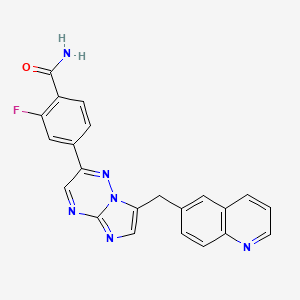
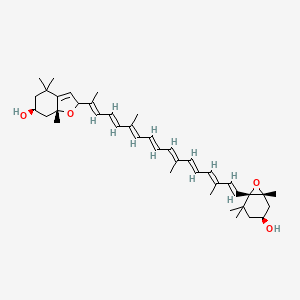
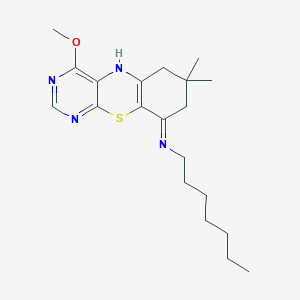
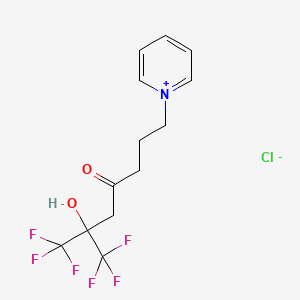
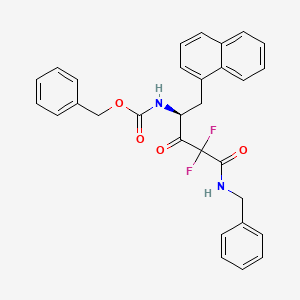
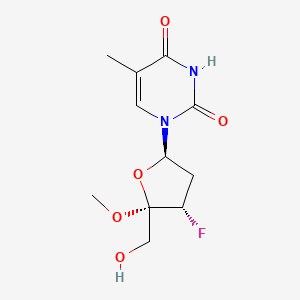
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
